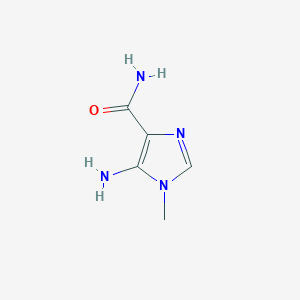

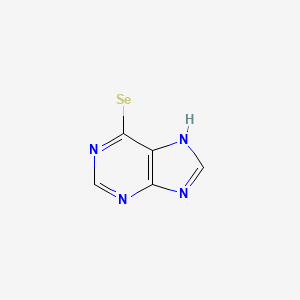

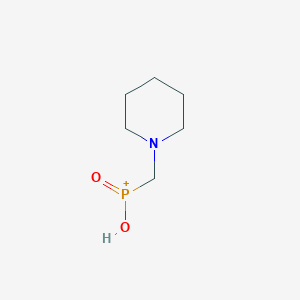

5-Amino-1-methyl-1H-imidazole-4-carboxamide

Overview

Description

5-Amino-1-methyl-1H-imidazole-4-carboxamide is a chemical compound with the molecular weight of 140.14 . It is also known by its IUPAC name, this compound .

Synthesis Analysis

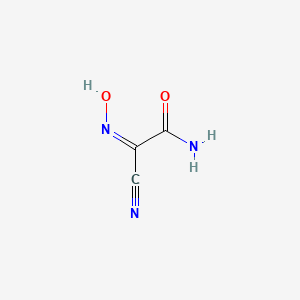

The synthesis of this compound involves the use of 2-amino-2-cyanoacetamide and triethyl orthoformate in acetonitrile . The reaction mixture is heated under reflux for 40 minutes, and then the primary amine is added . The product begins to precipitate and is then filtered and washed with a little acetonitrile .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10) . The InChI key is UZHKJZZQGXMAKP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a high GI absorption and is very soluble . Its Log Po/w (iLOGP) is 0.8, indicating its lipophilicity .Scientific Research Applications

Synthesis and Chemical Reactions

Aminocarbonylation of 4-iodo-1H-imidazoles A process to prepare 5-aryl-1-benzyl-1H-imidazole-4-carboxamides by aminocarbonylation is reported. This method is exemplified by synthesizing constrained H-Phe-Phe-NH2 analogues, showcasing the utility in preparing imidazole-based peptidomimetics (Skogh et al., 2013).

Theoretical Studies on Methyl-AICA and N1-methyl-N1-acryloyl-formamide The transfer of one-carbon units between 1-methyl-5-amino-4-carboxamide imidazole (M-AICA) and N1-methyl-N1-acryloyl-formamide was investigated using Hartree–Fock and DFT methods. Two reaction pathways were identified, with one favored due to a lower activation energy barrier (Qing-an Qiao et al., 2005).

Synthesis of Tetrahydrochromeno[7,8-d]imidazoles A method for synthesizing 5-carboxamide-substituted tetrahydrochromeno[7,8-d]imidazoles was developed using BYK 405879 as a starting material. Some of the synthesized compounds showed activity as potassium-competitive acid blockers (Palmer et al., 2009).

Catalysis and Chemical Mechanisms

AICAR Transformylase Catalytic Mechanism The catalytic mechanism of 5-aminoimidazole-4-carboxamide ribonucleotide transformylase (AICAR Tfase) was evaluated through pH-dependent kinetics, mutagenesis, and quantum chemical calculations. The study concluded that the 4-carboxamide of AICAR aids proton shuttling, indicating a concerted mechanism for amide-assisted proton transfer (Shim et al., 2001).

Imidazo[1,5-a]Quinazoline-3-Carboxamides Synthesis A study on the reactions of 5-Aminoimidazole-4-carboxamide with aromatic aldehydes yielded Schiff bases that were cyclized to imidazo[1,5-a]quinazoline-3-carboxamides. This method also observed deuterium exchange in the potassium salt of imidazo[1,5-a]quinazoline-3-carboxylic acid in D2O (Hannah & Stevens, 2003).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-Amino-1-methyl-1H-imidazole-4-carboxamide, also known as AICAR, is the AMP-dependent protein kinase (AMPK) . AMPK is a crucial enzyme involved in energy homeostasis at both the cellular and whole-body levels .

Mode of Action

AICAR is an analog of adenosine monophosphate (AMP) and is capable of stimulating AMPK activity . It enters cardiac cells to inhibit adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation from adenosine monophosphate .

Biochemical Pathways

AICAR plays a role in the generation of inosine monophosphate, a key component in purine metabolism . It enters the de novo synthesis pathway for adenosine synthesis to inhibit adenosine deaminase, causing an increase in ATP levels and adenosine levels .

Pharmacokinetics

It’s known that aicar has been used clinically to treat and protect against cardiac ischemic injury , suggesting that it has suitable bioavailability and pharmacokinetic properties for therapeutic use.

Result of Action

The activation of AMPK by AICAR leads to a variety of cellular effects. It increases the metabolic activity of tissues and changes the physical composition of muscle . This can have potential therapeutic effects, such as protection against cardiac ischemic injury .

properties

IUPAC Name |

5-amino-1-methylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHKJZZQGXMAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423573 | |

| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21343-04-4 | |

| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)

![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)